

# overcoming chloride interference in ICP-MS arsenic analysis

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## Compound Focus: Arsenenous acid

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## The Core Problem: Chloride Interference

The major challenge in measuring Arsenic ( $^{75}\text{As}$ ) is the **argon chloride polyatomic interference** ( $^{40}\text{Ar}^{35}\text{Cl}^+$ ), which has the same mass-to-charge ratio ( $m/z$  75) [1] [2] [3]. Since arsenic is monoisotopic, this interference must be resolved to obtain accurate results, especially in samples with high chloride content or when HCl is used in sample preparation [4] [5].

## Comparison of Interference Management Techniques

The table below summarizes the primary techniques used to overcome this interference, along with their advantages and limitations.

Technique	Mechanism	Advantages	Limitations
<b>Chromatographic Separation</b> [1]	Separates chloride from arsenic species (e.g., As(III), As(V)) before they enter the plasma.	Prevents interference formation; enables arsenic speciation.	Requires additional hardware (HPLC); increases analysis time.

Technique	Mechanism	Advantages	Limitations
<b>Collision Cell (He mode with KED) [1] [3]</b>	Uses helium gas for kinetic energy discrimination (KED). Polyatomic ions have larger cross-sections, lose more energy through collisions, and are filtered out.	Effective for polyatomic interferences (ArCl); suitable for multi-element analysis in complex matrices [5].	Less effective against doubly-charged ion interferences [3]; causes some analyte signal loss.
<b>Reaction Cell (H<sub>2</sub> mode) [1]</b>	Uses hydrogen gas for chemical reactions. H <sub>2</sub> preferentially reacts with and removes ArCl <sup>+</sup> ions.	Effectively eliminates ArCl <sup>+</sup> interference.	Can reduce overall analyte sensitivity; may require careful optimization.
<b>Reaction Cell (O<sub>2</sub> mode) [3]</b>	Reacts As <sup>+</sup> with O <sub>2</sub> to form AsO <sup>+</sup> ( <i>m/z</i> 91), moving the analyte away from the original interference.	Avoids interferences at <i>m/z</i> 75 (ArCl, doubly-charged ions).	New product ion (AsO <sup>+</sup> ) can be interfered by other elements (e.g., 91Zr <sup>+</sup> ) [3].
<b>Triple Quadrupole ICP-MS (ICP-MS-MS) [3]</b>	First quadrupole (Q1) filters ions, allowing only <i>m/z</i> 75 ions into the reaction cell. O <sub>2</sub> gas converts As <sup>+</sup> to AsO <sup>+</sup> , measured by second quadrupole (Q2).	Provides highest level of interference control; eliminates both original and cell-formed interferences.	Highest instrument cost.

## Detailed Experimental Protocols

### Protocol 1: Using an Octopole Collision/Reaction Cell (H<sub>2</sub> mode)

This method is effective for environmental samples with elevated chloride [1].

- **Instrument Setup:** ICP-MS with an octopole collision/reaction cell.
- **Cell Gas:** Hydrogen (H<sub>2</sub>).
- **Gas Flow Rate:** 3.0 mL min<sup>-1</sup> was found to successfully eliminate ArCl interferences [1].
- **Procedure:**

- Introduce the prepared sample into the ICP-MS.
- Operate the collision/reaction cell in H<sub>2</sub> mode with the optimized flow rate.
- Measure As at  $m/z$  75.
- **Note:** A loss of sensitivity for As is expected but is not significant for most environmental applications [1].

## Protocol 2: Speciation Analysis with IC-ICP-MS (Eliminating Chloride)

This method separates arsenic species and removes chloride online [1].

- **Instrument Setup:** Ion Chromatography (IC) system coupled to ICP-MS. A Hamilton PRP-X100 anion-exchange column is recommended [1].
- **Mobile Phase:** Manipulate the eluent composition to achieve chromatographic separation of chloride from the arsenic species of interest (e.g., As(III), DMA, MMA, As(V)).
- **Procedure:**
  - Inject the sample onto the IC column.
  - Under optimized conditions, chloride will elute at a different retention time than the arsenic species.
  - The separated arsenic species are then introduced sequentially into the ICP-MS for detection at  $m/z$  75, free from chloride overlap.

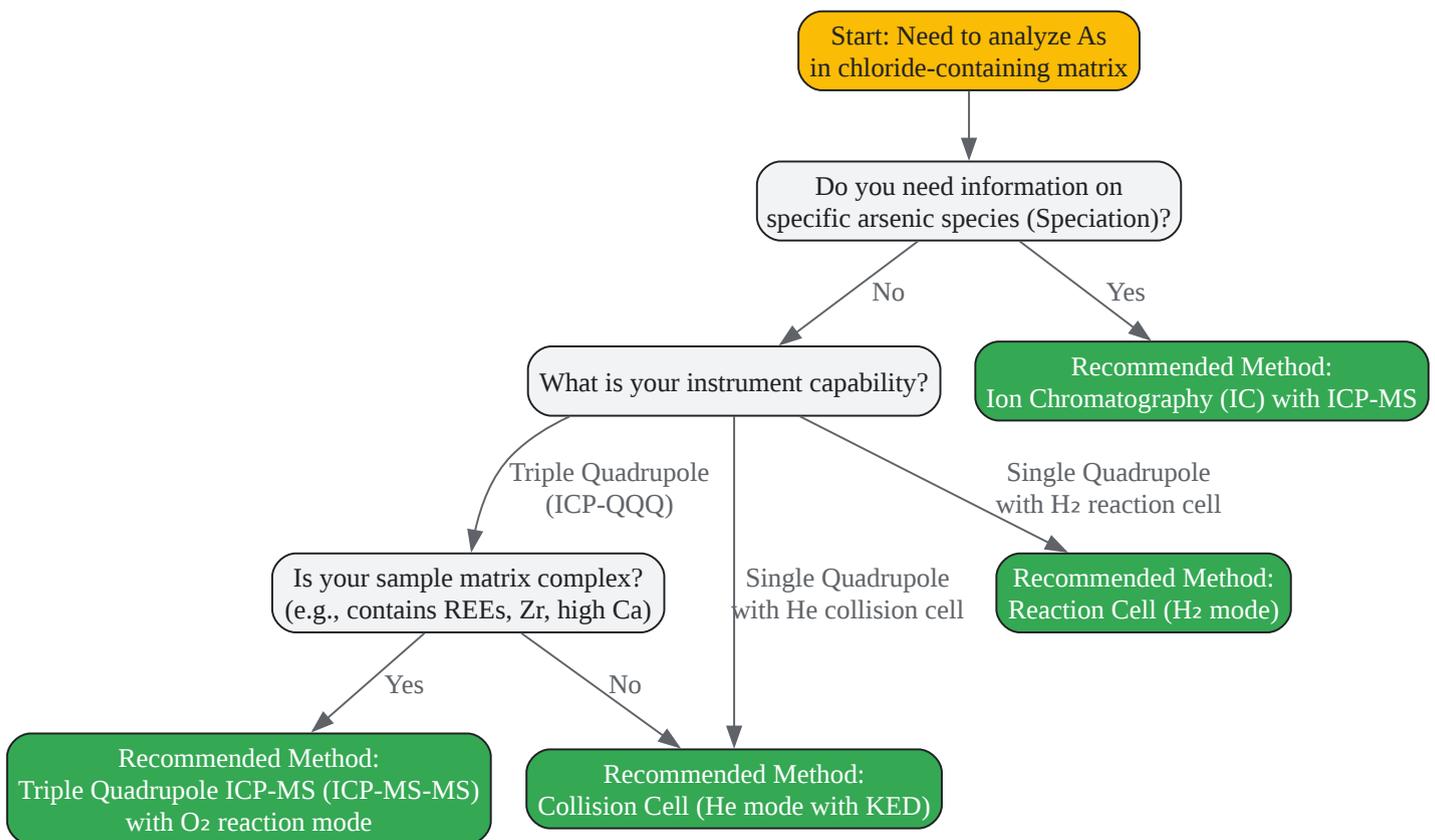
## Protocol 3: Triple Quadrupole ICP-MS (O<sub>2</sub> Reaction Mode)

This is the most robust method for complex samples containing Cl, Ca, and Rare Earth Elements (REEs) [3].

- **Instrument Setup:** Triple Quadrupole ICP-MS (ICP-QQQ).
- **Acquisition Mode:** MS/MS mode.
- **Q1 Setting:** Set to mass **75**, allowing only ions of  $m/z$  75 to enter the reaction cell.
- **Cell Gas:** Oxygen (O<sub>2</sub>).
- **Q2 Setting:** Set to mass **91** to detect the **75As16O+** reaction product ion.
- **Procedure:**
  - The first quadrupole (Q1) filters out all ions except those at  $m/z$  75 (75As<sup>+</sup> and 40Ar35Cl<sup>+</sup>).
  - In the cell, O<sub>2</sub> gas reacts with 75As<sup>+</sup> to form 75As16O<sup>+</sup> ( $m/z$  91). The ArCl<sup>+</sup> polyatomic does not react efficiently.
  - The second quadrupole (Q2) filters and measures the AsO<sup>+</sup> signal at  $m/z$  91, which is free from all interferences present at  $m/z$  75.

## Method Selection Workflow

The following diagram outlines a logical decision process for selecting the most appropriate method based on your sample and instrument capabilities.



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## Sample Preparation Tips to Minimize Interference

- **Avoid HCl:** During sample digestion and preparation, use nitric acid instead of hydrochloric acid wherever possible to minimize the introduction of chloride [2].

- **Understand Limitations:** Be aware that **Helium collision mode (KED)** is ineffective against **doubly-charged ion interferences** (e.g.,  $^{150}\text{Nd}^{++}$ ,  $^{150}\text{Sm}^{++}$  on  $m/z$  75) [3]. If your sample contains Neodymium or Samarium,  $\text{O}_2$  reaction mode or ICP-MS-MS is necessary.
- **Use Internal Standards:** For all methods, use appropriate internal standards (e.g.,  $^{72}\text{Ge}$ ,  $^{89}\text{Y}$ ) to correct for instrument drift and matrix effects [2].

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